molecular formula C20H19ClN2O2S B11356435 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B11356435
M. Wt: 386.9 g/mol
InChI Key: BAGPEMMJCJUCND-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group, a pyridinyl group, and a thiophenylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phenoxy intermediate: Reacting 4-chloro-3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Coupling with pyridine: The phenoxy intermediate is then coupled with a pyridine derivative under basic conditions to form the pyridinyl intermediate.

    Introduction of the thiophenylmethyl group: The pyridinyl intermediate is further reacted with a thiophenylmethyl halide in the presence of a base to introduce the thiophenylmethyl group.

    Formation of the amide: Finally, the resulting intermediate is reacted with a suitable amine or amide reagent to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-2-yl)propanamide
  • 2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide
  • 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C20H19ClN2O2S/c1-14-12-16(8-9-18(14)21)25-15(2)20(24)23(13-17-6-5-11-26-17)19-7-3-4-10-22-19/h3-12,15H,13H2,1-2H3

InChI Key

BAGPEMMJCJUCND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Cl

Origin of Product

United States

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